molecular formula C17H8Cl12 B1670129 Dechlorane 603 CAS No. 13560-92-4

Dechlorane 603

Cat. No. B1670129
CAS RN: 13560-92-4
M. Wt: 637.7 g/mol
InChI Key: WSEXCYJMFQVEIN-UHFFFAOYSA-N
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Description

Dechlorane 603 is a chlorinated polycyclic compound which is an antioxidant having prolonged thermal stability .


Synthesis Analysis

Dechlorane 603, along with Dechlorane 602 and 604, have been identified in the Laurentian Great Lakes . These compounds were detected in sediment and fish from the lakes . The manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .


Molecular Structure Analysis

The molecular formula of Dechlorane 603 is C17H8Cl12 . The molecular weight is 637.7 g/mol . The InChIKey is WSEXCYJMFQVEIN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dechlorane 603, along with Dechlorane 602 and 604, were detected in sediment and fish from the Laurentian Great Lakes . The spatial trends for these compounds in sediment and fish indicate that manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .


Physical And Chemical Properties Analysis

The molecular weight of Dechlorane 603 is 637.7 g/mol . The XLogP3-AA is 7.4 . The Hydrogen Bond Donor Count and Acceptor Count are both 0 . The Rotatable Bond Count is 0 . The Exact Mass is 637.679982 g/mol . The Monoisotopic Mass is 631.688833 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 29 . The Formal Charge is 0 .

Scientific Research Applications

Overview of Dechlorane 603 and Related Compounds

Dechloranes, including Dechlorane 603, are primarily used as flame retardants. These compounds have been substituted for Mirex and include Dechlorane Plus, Dechlorane 602, 603, and 604. Despite their large molecular size and high lipophilicity, they have been detected in various environmental matrices, raising concerns about their bioaccumulation and biomagnification potential (Feo et al., 2012).

Environmental Distribution and Bioaccumulation

Dechlorane 603 has been identified in aquatic and terrestrial species, indicating its persistence and potential for bioaccumulation. In a study focusing on the Laurentian Great Lakes, Dechlorane 603 was detected in sediments and fish, suggesting its widespread presence in aquatic ecosystems (Shen et al., 2010). Another study found Dechlorane 603 in riverine environments in northeastern China, further confirming its environmental persistence and bioaccumulation in fish (Wang et al., 2012).

Trophic Transfer

Research on the marine food web in Liaodong Bay, China, highlighted the trophic transfer of Dechlorane 603, among other dechloranes. This study indicated that dechloranes, including Dechlorane 603, undergo biomagnification in aquatic food webs, though their magnification potential may vary due to their high hydrophobicity and low bioavailability (Peng et al., 2014).

Global Transport and Accumulation

Dechlorane 603 has been detected in remote areas, such as the Tibetan Plateau, suggesting its capability for long-range atmospheric transport. This finding underscores the global distribution and environmental impact of these compounds (Yang et al., 2016).

Human Exposure and Health Implications

There is growing concern regarding human exposure to Dechlorane 603. Studies have detected dechloranes, including Dechlorane 603, in human serum, indicating potential health risks due to their bioaccumulative properties (Brasseur et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The findings of the first report of Dechlorane 602, 603, and 604 in the Laurentian Great Lakes basin suggest further investigation of halogenated norbornene flame retardants in the environment is merited . The results are discussed in relation to the current review of DP for potential listing under the Stockholm Convention on POPs .

properties

IUPAC Name

3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl12/c18-8-10(20)14(24)6-3-1-2(4(6)12(8,22)16(14,26)27)5-7(3)15(25)11(21)9(19)13(5,23)17(15,28)29/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEXCYJMFQVEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechlorane 603

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
ML Feo, E Barón, E Eljarrat, D Barceló - Analytical and bioanalytical …, 2012 - Springer
… Dechlorane Plus, dechlorane 602, dechlorane 603 and dechlorane 604 are flame retardants that have been used for a long time as a substitute for mirex, but they have not been …
Number of citations: 105 link.springer.com
A Von Eyken, L Pijuan, R Martí, MJ Blanco… - Chemosphere, 2016 - Elsevier
Dechlorane Plus (DP) is a flame retardant used as a substitute of Mirex since 1970s, but it was not detected in the environment until 2006. Since then, this compound and its main …
Number of citations: 14 www.sciencedirect.com
L Shen, EJ Reiner, KA MacPherson… - … science & technology, 2011 - ACS Publications
A chlorinated compound (Chlordene Plus, CP), structurally related to Dechloranes (Dec) 602, 603, 604, and Dechlorane Plus (DP), was identified, and concentrations and spatial trends …
Number of citations: 93 pubs.acs.org
DG Wang, M Yang, H Qi, ED Sverko… - … science & technology, 2010 - ACS Publications
… Dechloranes including DP, Dechlorane (Mirex), and the recently discovered Dechlorane 602 (Dec 602) were detected in air, soil, and sediment, while Dechlorane 603 and Dechlorane …
Number of citations: 210 pubs.acs.org
X Liu, Y Wu, X Zhang, L Shen, AL Brazeau… - … science & technology, 2019 - ACS Publications
… Mass spectral evidence suggests that both U1 and U2 are structurally related to Dechlorane 603 (Dec603; C 17 H 8 Cl 12 ), an analogue of the chlorinated flame retardant Dechlorane …
Number of citations: 10 pubs.acs.org
L Shen, KJ Jobst, EJ Reiner, PA Helm… - … science & technology, 2014 - ACS Publications
The dechlorane family of flame retardants, which includes Mirex (also known as Dechlorane), Dechlorane Plus (DP), and Dechloranes (Dec) 602, 603, and 604, were manufactured at a …
Number of citations: 43 pubs.acs.org
E Sverko - 2011 - macsphere.mcmaster.ca
Dechlorane Plus (DP) is a chlorinated flame retardant used in wire coatings, furniture and hard plastic connectors in computer monitors. It is manufactured in high volumes with …
Number of citations: 1 macsphere.mcmaster.ca
L Shen, EJ Reiner, KA MacPherson… - … science & technology, 2010 - ACS Publications
… Nonagricultural mirex was replaced partially by other dechloranes (Figure 1) such as Dechlorane 602 (Dec 602, C 14 H 4 Cl 12 O), Dechlorane 603 (Dec 603, C 17 H 8 Cl 12 ), …
Number of citations: 160 pubs.acs.org
ED Sverko, GT Tomy, EJ Reiner, YF Li… - … science & technology, 2011 - ACS Publications
Dechlorane Plus (DP) is a high production volume, chlorinated flame retardant. Despite its long production history, it was only recently found in the environment. The first “sightings” of …
Number of citations: 408 pubs.acs.org
H Jia, Y Sun, X Liu, M Yang, D Wang, H Qi… - … science & technology, 2011 - ACS Publications
Dechloranes, including Dechlorane Plus (DP), Mirex (Dechlorane), Dechlorane 602 (Dec 602), Dechlorane 603 (Dec 603), and Dechlorane 604 (Dec 604), were determined using GC-…
Number of citations: 142 pubs.acs.org

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